molecular formula C13H16O B3388256 1-(4-Tert-butylphenyl)prop-2-yn-1-ol CAS No. 86604-02-6

1-(4-Tert-butylphenyl)prop-2-yn-1-ol

Cat. No.: B3388256
CAS No.: 86604-02-6
M. Wt: 188.26 g/mol
InChI Key: CDKPCBWQFWORLM-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)prop-2-yn-1-ol (CAS: 159424-05-2) is a propargyl alcohol derivative characterized by a tert-butyl-substituted aromatic ring. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol . The tert-butyl group at the para position of the phenyl ring confers steric bulk and electron-donating properties, influencing both physical characteristics and reactivity. Its structural analogs, however, are synthesized using HBF₄-catalyzed coupling or Grignard reactions .

Properties

IUPAC Name

1-(4-tert-butylphenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9,12,14H,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPCBWQFWORLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245678
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86604-02-6
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α-ethynylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501245678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Tert-butylphenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylphenylacetylene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. The reaction conditions typically include:

    Temperature: Room temperature to moderate heating

    Solvent: Organic solvents such as tetrahydrofuran or ethanol

    Catalyst: Base catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding ketone, 3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one.

Key Conditions and Outcomes:

Reagent Conditions Product Yield Reference
MnO₂Acetone, RT, 12–24 h3-(4-tert-butylphenyl)-1-phenylprop-2-yn-1-one86%
CrO₃Acidic mediumKetone derivatives (predicted)

Mechanism :
The reaction proceeds via dehydrogenation, where MnO₂ acts as a mild oxidizing agent, selectively oxidizing the alcohol to a ketone without affecting the alkyne group .

Reduction Reactions

The alkyne group can be reduced to an alkene or alkane under catalytic hydrogenation.

Key Conditions and Outcomes:

Reagent Conditions Product Yield Reference
H₂/Pd-CEthanol, 25–60°C, 1–3 atm1-(4-tert-butylphenyl)prop-1-en-1-ol (cis/trans)
Lindlar catalystH₂, quinolinecis-Alkene

Notes :

  • Full hydrogenation to the alkane (1-(4-tert-butylphenyl)propan-1-ol) requires harsher conditions (e.g., PtO₂) .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Key Conditions and Outcomes:

Reagent Conditions Product Yield Reference
SOCl₂DCM, RT, 2–4 h1-(4-tert-butylphenyl)prop-2-yn-1-yl chloride
PBr₃Ether, 0°C to RTCorresponding bromide

Mechanism :
Thionyl chloride converts the –OH group to a chloride via an intermediate chlorosulfite, releasing SO₂ and HCl .

Alkyne-Specific Reactions

The terminal alkyne undergoes additions and couplings.

Hydration

Reagent Conditions Product Yield Reference
HgSO₄/H₂SO₄Aqueous H₂SO₄, 80°C1-(4-tert-butylphenyl)propan-2-one

Mechanism :
Acid-catalyzed hydration follows Markovnikov addition, forming a ketone via a mercurinium ion intermediate .

Sonogashira Coupling

Reagent Conditions Product Yield Reference
PdCl₂(PPh₃)₂/CuITHF, NEt₃, RTAryl-alkynyl derivatives98%

Example :
Coupling with aryl halides forms extended conjugated systems, useful in material science .

Biological Relevance

While primarily a synthetic intermediate, derivatives of this compound have shown:

  • Antimicrobial Activity : Analogues inhibit biofilm formation in Gram-negative bacteria .

  • Enzyme Modulation : Tert-butyl groups enhance lipophilicity, aiding interactions with hydrophobic enzyme pockets.

Scientific Research Applications

1-(4-Tert-butylphenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and propynyl groups allows for various interactions at the molecular level, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-Tert-butylphenyl)prop-2-yn-1-ol, highlighting differences in substituents, molecular properties, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
1-(4-Methoxyphenyl)prop-2-yn-1-ol 4-OCH₃ C₁₀H₁₀O₂ 162.19 7342-07-6 Undergoes HBF₄-catalyzed coupling with allyltrimethylsilane (50% yield) ; used in ether synthesis .
1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol 3-CF₃ C₁₀H₇F₃O 200.16 3108-33-6 Liquid at room temperature; utilized in life science research (e.g., ligand synthesis) .
1-(4-Methylphenyl)prop-2-yn-1-ol 4-CH₃ C₁₀H₁₀O 146.19 7342-07-6 Intermediate in organic synthesis; similar reactivity to methoxy analogs but with reduced steric hindrance.
1-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol 2,5-(OCH₃)₂ C₁₁H₁₂O₃ 192.21 1307886-37-8 Enhanced electron-donating effects from dual methoxy groups; potential use in photochemical applications.

Structural and Electronic Effects

  • Electronic Effects :
    • Electron-donating groups (e.g., -OCH₃, -C(CH₃)₃) increase electron density on the aromatic ring, stabilizing intermediates in electrophilic substitutions .
    • Electron-withdrawing groups (e.g., -CF₃) deactivate the ring, directing reactivity toward meta positions .

Reactivity Comparison

  • HBF₄-Catalyzed Reactions :
    • 1-(4-Methoxyphenyl)prop-2-yn-1-ol reacts with allyltrimethylsilane to form alkyne-coupled products (50% yield) .
    • The tert-butyl analog may exhibit lower yields due to steric constraints, though direct data are unavailable.
  • Etherification: 1-(4-Methoxyphenyl)prop-2-yn-1-ol forms ethers with tert-butanol (9% yield) and phenol (63% yield) under acidic conditions .

Physical Properties

  • Boiling Points: Not explicitly reported, but liquid analogs (e.g., 1-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol ) suggest lower volatility compared to solid tert-butyl derivatives.
  • Solubility : tert-butyl groups enhance hydrophobicity, reducing aqueous solubility relative to methoxy or hydroxyl-substituted analogs.

Biological Activity

1-(4-Tert-butylphenyl)prop-2-yn-1-ol, also known by its CAS number 86604-02-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H16OC_{13}H_{16}O and a molecular weight of 188.27 g/mol. Structurally, it features a propargyl alcohol moiety characterized by a terminal alkyne and an alcohol functional group, which contributes to its unique reactivity and biological properties. The tert-butyl group enhances the hydrophobic nature of the molecule, influencing its solubility and interactions within biological systems.

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound acts as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. These enzymes are pivotal in drug metabolism, suggesting that this compound could significantly impact pharmacokinetics by altering the metabolism of co-administered drugs.

Anticancer Potential

Additionally, there is emerging interest in the anticancer properties of this compound. It is hypothesized that the compound may influence cellular pathways involved in cancer progression, although detailed studies are scarce. The presence of the hydroxyl group in its structure may facilitate interactions with cellular targets that are crucial in cancer biology.

The mechanism of action for this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The unique combination of functional groups allows for various interactions at the molecular level, potentially modulating pathways involved in drug metabolism and cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesNotable Activities
1-(4-Tert-butylphenyl)prop-2-en-1-olContains a double bond instead of a triple bondPotentially similar biological activities
1-(4-Tert-butylphenyl)prop-1-yn-1-olHydroxyl group at a different positionSimilar pharmacological interests
1-(4-Tert-butylphenyl)prop-2-oneContains a carbonyl group instead of hydroxylDifferent metabolic pathways

Q & A

Advanced Research Question

  • Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays. Analogous tert-butylphenyl derivatives show activity via hydrophobic interactions with enzyme pockets .
  • Cytotoxicity Studies : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs exhibit IC₅₀ values of 10–50 µM .
  • SAR Studies : Modify the propargyl group (e.g., halogenation) to enhance bioactivity.

Basic Research Question

  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal : Neutralize propargyl alcohols with aqueous base before disposal.
  • First Aid : Immediate rinsing with water for skin/eye contact .

How can computational modeling predict the reactivity of this compound?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess stability of tautomers (e.g., keto-enol).
  • Molecular Docking : Simulate interactions with biological targets (e.g., estrogen receptors) to prioritize synthesis of derivatives .
  • Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic/nucleophilic attack .

What are the common derivatization pathways for this compound?

Advanced Research Question

  • Oxidation : MnO₂ converts the propargyl alcohol to a ketone (1-(4-tert-butylphenyl)prop-2-yn-1-one).
  • Reduction : Hydrogenation (Pd/C) yields allylic alcohols or alkanes.
  • Protection : TBSCl or acetic anhydride protects the hydroxyl group for further reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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